molecular formula C17H19NO B311977 N-(4-methylphenyl)-2-phenylbutanamide

N-(4-methylphenyl)-2-phenylbutanamide

Cat. No.: B311977
M. Wt: 253.34 g/mol
InChI Key: AQCRFYZUUVTQLB-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-2-phenylbutanamide is a butanamide derivative featuring a phenyl group at the C2 position of the butanamide chain and a 4-methylphenyl substituent on the nitrogen atom. The 4-methylphenyl group likely influences molecular conformation, intermolecular interactions, and packing efficiency, as observed in structurally similar compounds (e.g., halogenated imidazole derivatives in and nitro-substituted butanamides in ).

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(4-methylphenyl)-2-phenylbutanamide

InChI

InChI=1S/C17H19NO/c1-3-16(14-7-5-4-6-8-14)17(19)18-15-11-9-13(2)10-12-15/h4-12,16H,3H2,1-2H3,(H,18,19)

InChI Key

AQCRFYZUUVTQLB-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C

solubility

0.5 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares N-(4-methylphenyl)-2-phenylbutanamide with structurally related compounds from the evidence, focusing on substituent effects:

Compound Name Key Substituents Molecular Features Key Interactions/Properties Reference
This compound (Target) 4-methylphenyl (N), phenyl (C2) Butanamide backbone, planar aromatic systems Hypothesized π-π stacking, C–H⋯O/N interactions N/A
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide Nitro (C4), methyl (C2) Electron-withdrawing nitro group Enhanced polarity, reduced solubility in nonpolar solvents
(E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine Chlorophenyl, imidazole Halogen substitution, imidazole ring C–H⋯N hydrogen bonds, π-π interactions (dihedral angle ~56°)
N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-phenylbutanamide Sulfonyl, pyrimidine Bulky sulfonyl group, heterocyclic ring Potential steric hindrance, altered bioavailability
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Azide groups, sulfonamide High-energy azide moieties Explosive potential, thermal instability

Crystallographic and Conformational Analysis

  • Dihedral Angles and Molecular Twisting : In halogenated imidazole derivatives (), the dihedral angle between terminal phenyl rings is ~56°, leading to significant molecular twisting. This conformation facilitates C–H⋯N hydrogen bonding and π-π stacking, which stabilize crystal packing . The target compound’s 4-methylphenyl and phenyl groups may adopt a similar twisted conformation, influencing its solid-state properties.
  • Weak Intermolecular Interactions : highlights the role of weak C–H⋯X (X = Cl, Br) and C–H⋯N interactions in directing crystal packing. These interactions, though energetically weak, are highly reproducible in halogenated analogs, suggesting that the target compound’s methyl group may engage in analogous C–H⋯π or van der Waals interactions .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide () increases polarity, reducing solubility in nonpolar solvents compared to the target compound’s methyl group, which is electron-donating and may enhance lipophilicity .
  • However, its methyl group may improve thermal stability due to reduced steric strain compared to bulkier halogens .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide (E)-1-(4-chlorophenyl)-imidazole Derivative
Molecular Weight (g/mol) ~281.35 (estimated) 294.33 335.80 (Cl) / 380.25 (Br)
Melting Point Not reported Not reported 100 K (crystallization)
Key Interactions Hypothesized C–H⋯π Dipole-dipole (nitro) C–H⋯N, C–H⋯Cl/Br, π-π
Solubility Moderate (nonpolar solvents) Low (polar solvents) Low (crystalline structure)

Table 2: Crystallographic Parameters ()

Parameter (E)-1-(4-chlorophenyl) Derivative (E)-1-(4-bromophenyl) Derivative
Space Group P-1 P-1
Unit Cell (Å) a=7.9767, b=10.9517, c=16.6753 a=8.0720, b=10.9334, c=16.8433
Dihedral Angle (°) 56 56
Z’ (molecules/asym unit) 2 2

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